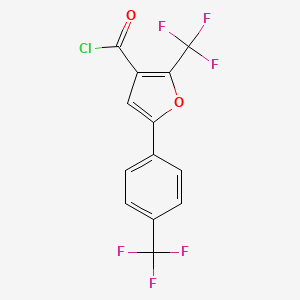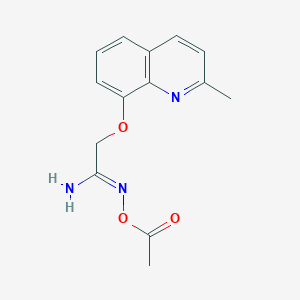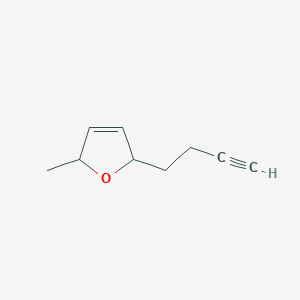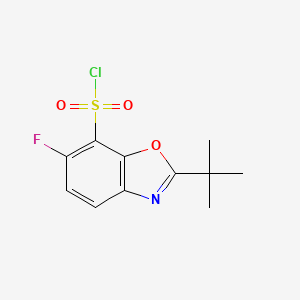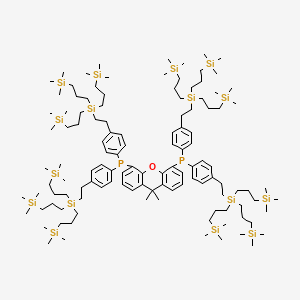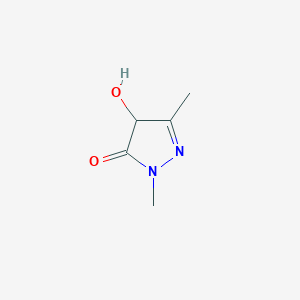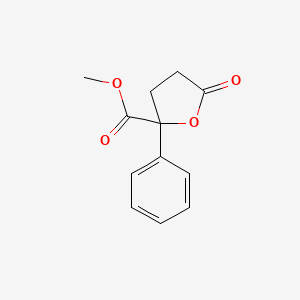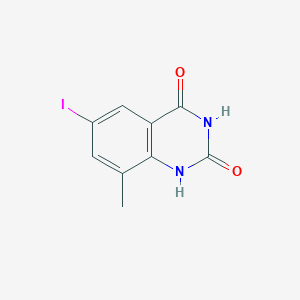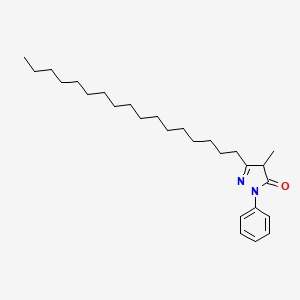
5-Heptadecyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. Common reagents include phenylhydrazine and heptadecanal. The reaction is usually carried out under acidic or basic conditions, with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or heptadecyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research may focus on the compound’s potential as a therapeutic agent.
Medicine
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 4-Methyl-1-phenyl-3-pyrazolone
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Ethyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its long heptadecyl chain, which may impart unique physical and chemical properties, such as increased lipophilicity and potential for self-assembly in materials science applications.
特性
CAS番号 |
111989-07-2 |
|---|---|
分子式 |
C27H44N2O |
分子量 |
412.7 g/mol |
IUPAC名 |
5-heptadecyl-4-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C27H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24(2)27(30)29(28-26)25-21-18-17-19-22-25/h17-19,21-22,24H,3-16,20,23H2,1-2H3 |
InChIキー |
MXMNCXLKUMVZHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


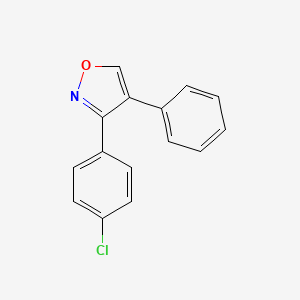
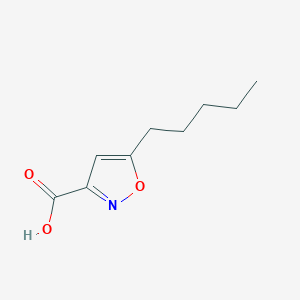
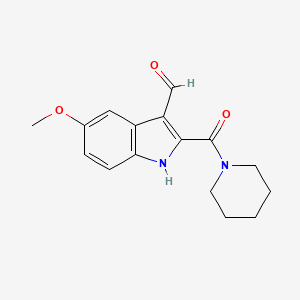
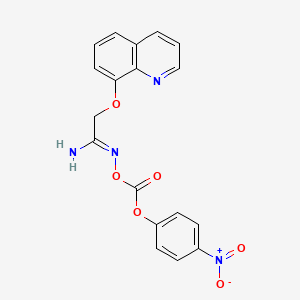
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
